molecular formula C5H4N2 B1524052 5-Ethynyl-1H-pyrazole CAS No. 23486-70-6

5-Ethynyl-1H-pyrazole

Cat. No. B1524052
CAS RN: 23486-70-6
M. Wt: 92.1 g/mol
InChI Key: KUOWLAMMSCRRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-1H-pyrazole is a heterocyclic compound with the empirical formula C5H4N2. It has a molecular weight of 92.10 . It is a member of the pyrazole family, which are compounds containing a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation of the molecule is C#Cc1ccn[nH]1 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Pyrazole Derivatives

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .

Applications of Pyrazole Derivatives

  • Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

  • Agrochemistry In the field of agrochemistry, pyrazoles are used due to their bioactive properties .

  • Coordination Chemistry Pyrazoles are also used in coordination chemistry .

  • Organometallic Chemistry In organometallic chemistry, pyrazoles are used for various reactions .

Synthesis of Pyrazole Derivatives

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

  • Organic Synthesis Pyrazole structures have intriguing applications in organic synthesis, where they act as both a directing and transforming group . They are fundamental elements present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

  • Photoluminescent and Photorefractive Materials Certain pyrazoline compounds, which are derivatives of pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance. They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

  • Transition Metal Chemosensors Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical properties, pH sensitivity, solvatochromic behavior, high quantum yields, and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

  • Biosensing Systems Pyrazole derivatives are used in the construction of biosensing systems to sense target biomolecules such as detection of SARS-COV-2 RNA . They are also used in the development of chip based potentiometric sensor for Zika Virus .

Future Directions

While specific future directions for 5-Ethynyl-1H-pyrazole are not mentioned, pyrazoles in general continue to be a focus of research due to their wide applications and versatility as synthetic intermediates .

properties

IUPAC Name

5-ethynyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWLAMMSCRRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1H-pyrazole

CAS RN

23486-70-6
Record name 5-ethynyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-1H-pyrazole
Reactant of Route 3
5-Ethynyl-1H-pyrazole
Reactant of Route 4
5-Ethynyl-1H-pyrazole
Reactant of Route 5
5-Ethynyl-1H-pyrazole
Reactant of Route 6
5-Ethynyl-1H-pyrazole

Citations

For This Compound
3
Citations
G Mohan, G Sridhar, E Laxminarayana… - Chemical Data …, 2021 - Elsevier
… Then it (5) was reacted with TBAF in THF and reaction mixture stirred at room temperature for 2 h to afford pure 5-ethynyl-1H-pyrazole-3-carbaldehyde (6). Further, intermediate 6 was …
Number of citations: 9 www.sciencedirect.com
SF Vasilevsky, EV Tretyakov, J Elguero - 2002 - Elsevier
… Thus, the reaction of diazopropyne with acetylenecarboxylic acid methyl ether results in 5-ethynyl-1H-pyrazole-3-carboxylic acid methyl ether in 48 h in 62% yield. 5-Ethynyl-1H-pyrazole…
Number of citations: 58 www.sciencedirect.com
R Kumar, RK Yadav, A Mazumder… - Synthetic …, 2023 - Taylor & Francis
A five-membered heterocyclic compound known as 1,2,4-oxadiazole has one oxygen, two carbon, and two nitrogen atoms within a ring. Numerous studies have shown that 1,2,4-…
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.